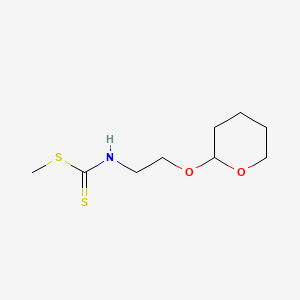
Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate
Vue d'ensemble
Description
Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is a chemical compound that features a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate typically involves the reaction of tetrahydro-2H-pyran-2-ol with a suitable carbamodithioate precursor under controlled conditions. One common method involves the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with the carbamodithioate reagent . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted carbamodithioates. These products can be further utilized in different applications, enhancing the versatility of the compound .
Applications De Recherche Scientifique
Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (tetrahydro-2H-pyran-2-yloxy)acetate: Similar in structure but differs in the functional group attached to the pyran ring.
Tetrahydro-2H-pyran-4-carboxylate derivatives: These compounds share the tetrahydro-2H-pyran core but have different substituents, leading to varied chemical and biological properties.
Uniqueness
Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate is unique due to its specific combination of the tetrahydro-2H-pyran ring and the carbamodithioate moiety.
Propriétés
IUPAC Name |
methyl N-[2-(oxan-2-yloxy)ethyl]carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S2/c1-14-9(13)10-5-7-12-8-4-2-3-6-11-8/h8H,2-7H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJVTGWMINQSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
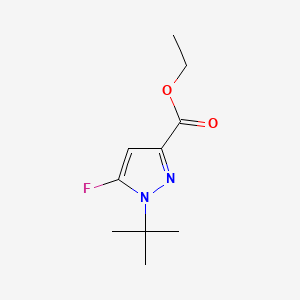
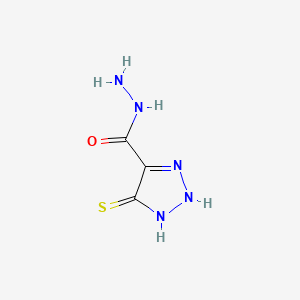
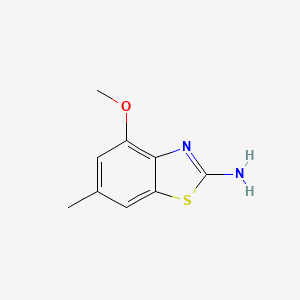
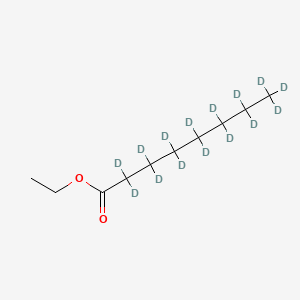
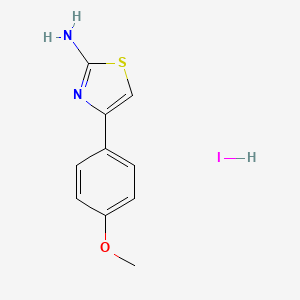

![ethyl 2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B569275.png)
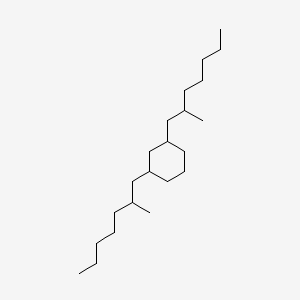
![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)
